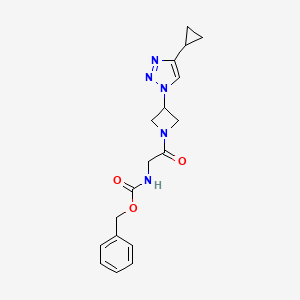![molecular formula C25H20ClNO4 B2794007 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxybenzoyl)quinolin-4-one CAS No. 866808-17-5](/img/structure/B2794007.png)
1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxybenzoyl)quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxybenzoyl)quinolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDMBQ and is synthesized through a specific process that involves the reaction of 4-chlorobenzyl chloride with 3,4-dimethoxybenzoyl chloride in the presence of potassium carbonate and dimethylformamide.
作用機序
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxybenzoyl)quinolin-4-one is not fully understood. However, studies have suggested that CDMBQ may exert its anti-tumor activity through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. Additionally, CDMBQ has been found to induce apoptosis, or programmed cell death, in cancer cells. The anti-inflammatory and anti-oxidant properties of CDMBQ may be due to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxybenzoyl)quinolin-4-one has been found to have various biochemical and physiological effects. Studies have shown that CDMBQ can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, CDMBQ has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, reducing inflammation and oxidative stress in cells. Furthermore, CDMBQ has been found to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.
実験室実験の利点と制限
One of the advantages of using 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxybenzoyl)quinolin-4-one in lab experiments is its ability to inhibit the growth of cancer cells and bacteria/fungi. This makes it a potential candidate for the development of new anti-tumor and antimicrobial agents. Additionally, CDMBQ has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
However, one of the limitations of using CDMBQ in lab experiments is its potential toxicity. Studies have shown that CDMBQ can induce cytotoxicity in normal cells, suggesting that it may have adverse effects on healthy tissues. Additionally, the mechanism of action of CDMBQ is not fully understood, which may limit its potential applications in certain research fields.
将来の方向性
There are several future directions for the research on 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxybenzoyl)quinolin-4-one. One potential direction is the development of new anti-tumor agents based on the structure of CDMBQ. Additionally, further studies are needed to fully understand the mechanism of action of CDMBQ, which may lead to the development of new treatments for inflammatory diseases. Furthermore, the antimicrobial properties of CDMBQ suggest its potential as a new class of antimicrobial agents, which could be explored in future studies.
合成法
The synthesis of 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxybenzoyl)quinolin-4-one involves the reaction of 4-chlorobenzyl chloride with 3,4-dimethoxybenzoyl chloride in the presence of potassium carbonate and dimethylformamide. The reaction takes place at a temperature of 80-85°C for 24 hours, and the resulting compound is purified through column chromatography. This synthesis method has been optimized through various studies and has been found to produce a high yield of pure CDMBQ.
科学的研究の応用
1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxybenzoyl)quinolin-4-one has shown potential applications in various scientific research fields. It has been found to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, CDMBQ has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Furthermore, CDMBQ has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxybenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c1-30-22-12-9-17(13-23(22)31-2)24(28)20-15-27(14-16-7-10-18(26)11-8-16)21-6-4-3-5-19(21)25(20)29/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYGSWGQCSBXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxybenzoyl)-1,4-dihydroquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

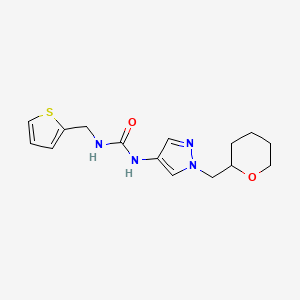
![6-Bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine](/img/structure/B2793928.png)
![N-[cyano(2-methoxyphenyl)methyl]-5-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2793929.png)
![(3E)-1-benzyl-3-{[(3-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2793930.png)

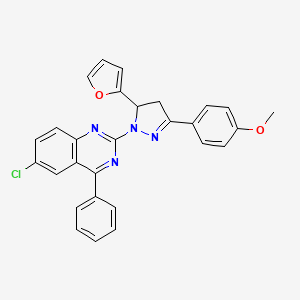
![Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2793934.png)
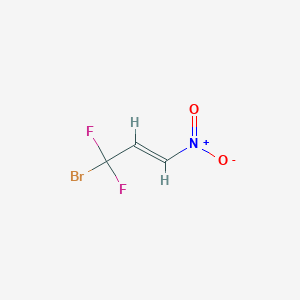
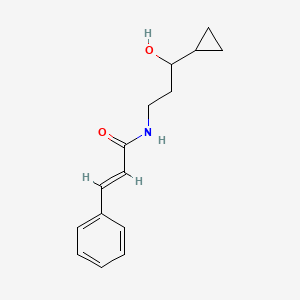

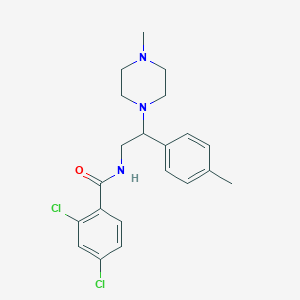
![5-(3,4-dimethylphenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2793939.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2793942.png)
